![molecular formula C3H6O3 B583790 DL-[1,2-13C2]glyceraldehyde CAS No. 478529-51-0](/img/structure/B583790.png)

DL-[1,2-13C2]glyceraldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

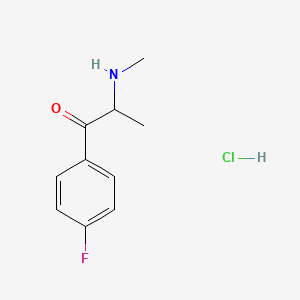

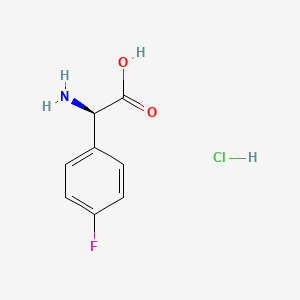

DL-[1,2-13C2]glyceraldehyde is an isotope form of glyceraldehyde . Glyceraldehyde is the simplest of all aldoses and has been shown to be one of the carbonyl metabolites of dietary fructose . It serves as an efficient cross-linking agent and is considered non-toxic . It is an intermediate of a number of metabolic pathways such as glycolysis and the pentose phosphate pathway .

Synthesis Analysis

Researchers have suggested that the condensation of low-molecular-weight aldehydes under basic conditions (e.g., pH > 11) is the prebiotic reaction responsible for the abiotic formation of carbohydrates . This study investigates the stability of DL-glyceraldehyde and its reaction products under the simulated conditions of an Archean surface hydrothermal system . In hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron (III) oxide hydroxide powder, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions .Molecular Structure Analysis

The molecular formula of DL-[1,2-13C2]glyceraldehyde is (13C)2CH6O3 . The molecular weight is 92.06 . The IUPAC Standard InChI is InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 .Chemical Reactions Analysis

DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions under certain conditions . For example, under simulated hydrothermal conditions, it decomposes into low-molecular-weight compounds and transforms into sugar-like molecules .Physical And Chemical Properties Analysis

DL-[1,2-13C2]glyceraldehyde is a solid substance . It has a molecular weight of 92.06 and a molecular formula of (13C)2CH6O3 . It is stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .科学的研究の応用

Synthesis of Isotopically Labeled Compounds : DL-[1,2-^13C2]glyceraldehyde has been utilized in the synthesis of isotopically labeled compounds. For instance, a study demonstrated the transketolase-catalyzed synthesis of D-[1,2-^13C2]xylulose from DL-[1,2-^13C2]glyceraldehyde, which is significant in carbohydrate chemistry and metabolic studies (Demuynck et al., 1990).

Structural Analysis : The compound has been studied for its molecular structure. An X-ray study of DL-glyceraldehyde revealed insights into its chair-form symmetrical p-dioxan structure, which is important for understanding its chemical behavior (Senma et al., 1973).

Dimerization Studies : Research has been conducted on the spontaneous dimerization of DL- and D-glyceraldehyde, providing insights into the molecular structures and stability of the resulting diastereoisomers (García-Jiménez et al., 2005).

Inhibition of Glycolysis and Protein Synthesis : DL-Glyceraldehyde has been found to inhibit glycolysis and depress the incorporation of labeled amino acids into proteins, providing insights into metabolic processes in normal and neoplastic tissues (Guidotti et al., 1964).

Analysis of Reducing Sugars in Aqueous Solution : DL-Glyceraldehyde has been analyzed in aqueous solutions to determine the composition of reducing sugars, contributing to the understanding of carbohydrate chemistry (Angyal & Wheen, 1980).

Study of Non-Enzymatic Reactions : It has been involved in studies of non-enzymatic interactions, such as the study of glyoxylate interactions with amino acids, highlighting its role in advanced glycation end products formation (Dutta et al., 2007).

Chemical Evolution Research : DL-Glyceraldehyde has been investigated in the context of chemical evolution, particularly under gamma irradiation, contributing to the understanding of prebiotic chemistry (Cruz-Castañeda et al., 2017).

Safety and Hazards

将来の方向性

Research on DL-[1,2-13C2]glyceraldehyde and similar compounds continues to be of interest, particularly in the context of chemical evolution and the origin of life . The study of the stability of DL-glyceraldehyde and its reaction products under simulated conditions of an Archean surface hydrothermal system is one such area of ongoing research .

特性

IUPAC Name |

2,3-dihydroxy(1,2-13C2)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-ZKDXJZICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH]([13CH]=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.063 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-[1,2-13C2]glyceraldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。